molecular formula C6H9N9O3 B103704 Melamine cyanurate CAS No. 16133-31-6

Melamine cyanurate

Cat. No.: B103704
CAS No.: 16133-31-6
M. Wt: 255.2 g/mol
InChI Key: ZQKXQUJXLSSJCH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Melamine cyanurate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can also undergo reduction reactions, although these are less common.

    Substitution: Substitution reactions involving this compound typically occur with the replacement of hydrogen atoms in the melamine or cyanuric acid moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Melamine cyanurate has a wide range of scientific research applications:

Comparison with Similar Compounds

Melamine cyanurate is unique due to its specific hydrogen-bonding network and its effectiveness as a flame retardant. Similar compounds include:

Properties

IUPAC Name

1,3,5-triazinane-2,4,6-trione;1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H6N6.C3H3N3O3/c4-1-7-2(5)9-3(6)8-1;7-1-4-2(8)6-3(9)5-1/h(H6,4,5,6,7,8,9);(H3,4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZQKXQUJXLSSJCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1(=NC(=NC(=N1)N)N)N.C1(=O)NC(=O)NC(=O)N1
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76067-50-0
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, polymer with 1,3,5-triazine-2,4,6-triamine
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DSSTOX Substance ID

DTXSID3068043
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:1)
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Molecular Weight

255.20 g/mol
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Physical Description

Dry Powder; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:1)
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CAS No.

16133-31-6, 37640-57-6
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:?)
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Record name Melamine cyanurate
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Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compound with 1,3,5-triazine-2,4,6-triamine
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Synthesis routes and methods I

Procedure details

The solid lubricant of this invention is prepared from melamine and cyanuric acid or isocyanuric acid by various methods identified in (a) and (b) (i) through (iii) below. A melamine/isocyanuric acid adduct produced by reacting equimolar amounts of melamine and isocyanuric acid has a sublimation temperature of about 440° C. as measured by differential thermal analysis, and can be clearly distinguished from melamine and isocyanuric acid which sublime at 350° C. and 390° C., respectively.
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Synthesis routes and methods II

Procedure details

An amount 98.2 g of melamine, 100.6 g of isocyanuric acid (molar ratio 1:1) and 28.5 g of a polycarbonate were charged into a four-necked flask equipped with a condenser and a stirrer, further a solvent mixture comprising 2000 g of tetrahydrofuran and 222 g of water was added and then heating was initiated under stirring. After the temperature in the system reached 62° C. in about one hour, the mixture was aged at the same temperature for one hour and 20 minutes to complete the reaction. Subsequently, the solvent was filtered off, and the product was dried under reduced pressure at 50° C. for 5 hours, followed by pulverization to give a melamine-cyanuric acid adduct subjected to surface treatment.
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Synthesis routes and methods III

Procedure details

Steam was applied to the jacket, the agitator was actuated at low speed, and the mixture was heated to 135° C. The isocyanuric acid was solubulized by the caustic soda into a thin opaque fluid. While maintaining agitation and a temperature of 135° C., melamine powder amounting to 22 pounds, having a mean particle size of 25 microns, was added through the top addition port. The opaque fluid became very white in color and thickened as the chemical reaction to form the very insoluble melamine cyanurate adduct took place. The agitation was continued at 135° C. until the reaction was completed and the product adduct was evenly distributed throughout the thick fluid.
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Synthesis routes and methods IV

Procedure details

With this solubulized isocyanuric acid, is mixed and reacted melamine, until fine particles of insoluble melamine cyanurate adduct are formed, which amounts to between 70 and 85 percent of the fire retardant concentrate, and evenly distributed throughout the aqueous thermoplastic polymer.
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Synthesis routes and methods V

Procedure details

As the urea granules continued to roll a thin layer of the MDI-isocyanuric acid liquid was sprayed onto the urea, amounting to 40.0 grams. One minute time was allowed for the reaction of the MDI with the urea, and then polyol-melamine amounting to 40.0 grams was sprayed on top of the MDI-isocyanuric layer. The layers were allowed 1 minute at 95° C. to react. The melamine and isocyanuric acid reacted to form very fine particles of melamine cyanurate and the MDI and polyol reacted and polymerized to form very strong water insoluble polyurethane resin. The sprays of the MDI-isocyanuric acid, and the polyol-melamine layers were repeated until a total of 240.0 grams coatings were applied. After a final 2 minutes reaction time, the coated urea was cooled to ambient temperature and evaluated.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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